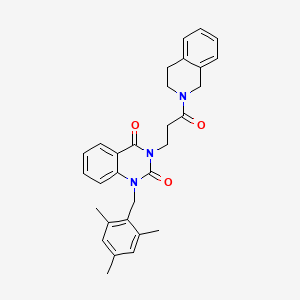

N-(3-chloroquinoxalin-2-yl)benzenesulfonamide

説明

N-(3-chloroquinoxalin-2-yl)benzenesulfonamide, also known as AQ-13, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

科学的研究の応用

Enzyme Inhibition

N-(3-chloroquinoxalin-2-yl)benzenesulfonamide derivatives show potential as enzyme inhibitors. For instance, N-(4-phenylthiazol-2-yl)benzenesulfonamides have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway significant in neurological disorders. These inhibitors effectively increase kynurenic acid in the brain, suggesting their role in exploring the pathophysiological role of this pathway after neuronal injury (Röver et al., 1997).

Antitumor Activity

Several derivatives of this compound demonstrate antitumor properties. Notably, 2-benzylthio-4-chlorobenzenesulfonamide derivatives have shown remarkable activity and selectivity against non-small cell lung cancer and melanoma cell lines, as evidenced by their structure-activity relationships (Sławiński & Brzozowski, 2006).

Antimicrobial Effects

Some derivatives of this compound exhibit significant antimicrobial activities. For example, 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives have been synthesized and tested, showing high activity against Gram-positive bacteria, demonstrating their potential as antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Antibacterial Potential

N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives have been studied for their antibacterial potential, showing effectiveness against various bacterial strains. This research highlights the possibilities of these compounds in antibacterial applications (Abbasi et al., 2017).

Photodynamic Therapy for Cancer Treatment

Specific this compound derivatives have been identified as promising in the field of photodynamic therapy for cancer treatment. The zinc phthalocyanine derivative, substituted with benzenesulfonamide, has shown high singlet oxygen quantum yield, making it a potential candidate for cancer treatment in photodynamic therapy (Pişkin et al., 2020).

HIV Integrase Inhibition

Styrylquinoline derivatives, including those of this compound, have been shown to inhibit HIV-1 integrase. These findings suggest their potential application in HIV treatment (Jiao et al., 2010).

Antifungal Applications

Compounds derived from this compound have demonstrated potent antifungal activity against fungi like Aspergillus niger and Aspergillus flavus. This indicates their potential use in antifungal therapies or as agricultural fungicides (Gupta & Halve, 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

特性

IUPAC Name |

N-(3-chloroquinoxalin-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O2S/c15-13-14(17-12-9-5-4-8-11(12)16-13)18-21(19,20)10-6-2-1-3-7-10/h1-9H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMQRGNWHJIWHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethylphenyl)-2-fluoro-5-[(4-methylphenyl)methylsulfamoyl]benzamide](/img/structure/B3004316.png)

![N-(4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B3004317.png)

![1-(4-methylpyrimidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B3004319.png)

![3-allyl-2-[(3-methoxybenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B3004320.png)

![2-chloro-N-[3-(methoxymethoxy)propyl]-8-methylquinoline-3-carboxamide](/img/structure/B3004325.png)

![N-(4-methoxyphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3004329.png)

![1-(6-Chloro-5-methylpyridin-3-yl)sulfonyl-4-[(dimethylamino)methyl]piperidin-4-ol](/img/structure/B3004333.png)